REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:10]C=[N:8][C:7]=1C(OC)=O.[ClH:15]>>[ClH:15].[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([CH2:7][NH2:8])=[O:10] |f:2.3|
|
Name
|
|
Quantity
|
53.9 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C1=C(N=CO1)C(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described in Preparation 1-(2)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.S1C(=CC=C1)C(=O)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.5 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |